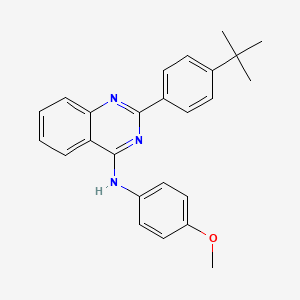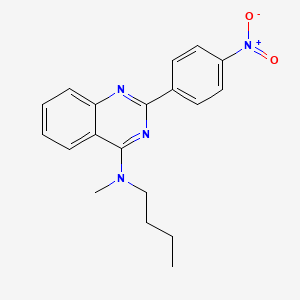![molecular formula C13H17N3OS B11631698 5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole CAS No. 57736-52-4](/img/structure/B11631698.png)
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a propoxyphenyl group, and a methylsulfanyl group attached to the triazole ring.
Preparation Methods
The synthesis of 5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 4-propoxybenzyl chloride with 5-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group or the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole has various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
4-methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole: This compound has a trifluoromethyl group instead of a propoxyphenyl group, which may result in different chemical and biological properties.
3-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole: The presence of a methoxyphenyl group instead of a propoxyphenyl group can influence the compound’s reactivity and biological activity.
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole: The ethoxyphenyl and phenyl groups provide different steric and electronic effects compared to the propoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
57736-52-4 |
|---|---|
Molecular Formula |
C13H17N3OS |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3OS/c1-3-8-17-12-6-4-11(5-7-12)9-18-13-14-10(2)15-16-13/h4-7H,3,8-9H2,1-2H3,(H,14,15,16) |
InChI Key |
XMEXDMJTTNCPNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CSC2=NNC(=N2)C |
solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11631615.png)

![2-(allylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631634.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11631635.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11631641.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631651.png)
![N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11631659.png)
![(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631668.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11631676.png)

![7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11631684.png)
![N-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11631690.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11631696.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate](/img/structure/B11631705.png)
